5-Bromo-2-(cyclopropylmethoxy)-3-fluoroaniline
Description
5-Bromo-2-(cyclopropylmethoxy)-3-fluoroaniline is a substituted aniline derivative featuring a bromine atom at position 5, a cyclopropylmethoxy group at position 2, and a fluorine atom at position 3 on the benzene ring. The cyclopropylmethoxy group introduces steric bulk and lipophilicity, distinguishing it from simpler alkoxy or halogen-substituted anilines. Such compounds are often intermediates in pharmaceutical synthesis, leveraging the amino group for further functionalization (e.g., amide formation or cross-coupling reactions) .
Properties
IUPAC Name |
5-bromo-2-(cyclopropylmethoxy)-3-fluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c11-7-3-8(12)10(9(13)4-7)14-5-6-1-2-6/h3-4,6H,1-2,5,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYPLMXAKXSXQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2F)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(cyclopropylmethoxy)-3-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable aniline derivative, followed by the introduction of the cyclopropylmethoxy group and the fluorine atom. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(cyclopropylmethoxy)-3-fluoroaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, or reduced to form corresponding amines.
Addition Reactions: The cyclopropylmethoxy group can participate in addition reactions under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts and arylboronic acids are commonly used.
Oxidation: Agents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation can produce nitroaniline derivatives.
Scientific Research Applications
5-Bromo-2-(cyclopropylmethoxy)-3-fluoroaniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(cyclopropylmethoxy)-3-fluoroaniline depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely, but often include key signaling proteins or metabolic enzymes.
Comparison with Similar Compounds
5-Bromo-3-chloro-2-fluoroaniline (CAS 1539469-93-6)
- Molecular Formula : C₆H₄BrClFN
- Molecular Weight : 224.46 g/mol
- Key Differences :
- Replacing chlorine (Cl) with cyclopropylmethoxy (OCH₂C₃H₅) increases steric hindrance and lipophilicity (clogP ≈ 2.5 vs. ~3.5 estimated for the target compound).
- The cyclopropylmethoxy group may enhance metabolic stability compared to Cl, as seen in cyclopropane-containing drugs like betaxolol (a β-blocker) .
- Synthetic routes for cyclopropylmethoxy introduction likely involve nucleophilic substitution, similar to methods used for dihydrobenzofuran derivatives .
Positional Isomers
3-Bromo-6-chloro-2-fluoroaniline (CAS 1517200-74-6)
- Similarity Score : 0.89 (structural similarity based on halogen placement) .
- Key Differences: Bromine at position 3 vs. 5 alters electronic effects on the aromatic ring, impacting reactivity in electrophilic substitution. The amino group’s ortho/para-directing effects may favor different reaction pathways.
Alkoxy Group Variations
3-Bromo-2-ethoxy-5-fluoroaniline (CAS 1096354-40-3)
- Molecular Formula: C₈H₉BrFNO
- Molecular Weight : 234.07 g/mol .
- Key Differences :
- Ethoxy (OCH₂CH₃) is less bulky than cyclopropylmethoxy, reducing steric hindrance.
- Cyclopropylmethoxy’s rigid three-membered ring may confer unique conformational preferences in drug-receptor interactions.
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | clogP* |
|---|---|---|---|---|
| 5-Bromo-2-(cyclopropylmethoxy)-3-fluoroaniline | C₁₀H₁₁BrFNO | ~258.5 (estimated) | Br (5), OCH₂C₃H₅ (2), F (3) | ~3.5 |
| 5-Bromo-3-chloro-2-fluoroaniline | C₆H₄BrClFN | 224.46 | Br (5), Cl (3), F (2) | 2.5 |
| 3-Bromo-2-ethoxy-5-fluoroaniline | C₈H₉BrFNO | 234.07 | Br (3), OCH₂CH₃ (2), F (5) | 2.1 |
*clogP values estimated using fragment-based methods.
Research Findings and Implications
- Reactivity: The amino group facilitates derivatization, enabling access to libraries of amides or ureas for drug discovery.
- Safety : Analogous halogenated anilines require strict PPE and ventilation due to toxicity risks .
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